Cinnamamide Michael Acceptor: Covalent Binding Potential vs. Saturated Propanamide Analogs
The (E)-cinnamamide moiety provides an α,β-unsaturated carbonyl Michael acceptor capable of forming a covalent bond with cysteine residues in kinase active sites, analogous to the acrylamide warhead in ibrutinib (BTK IC₅₀ = 0.5 nM) [1]. Patent literature explicitly claims cinnamamide derivatives as irreversible kinase inhibitors targeting cysteine residues [2]. By contrast, saturated propanamide analogs (e.g., 3-(pyrimidin-2-ylamino)azetidine compounds lacking the conjugated double bond) function only as reversible competitive inhibitors, losing the target residence time advantage.
| Evidence Dimension | Covalent binding potential and target residence time |
|---|---|
| Target Compound Data | (E)-configured α,β-unsaturated carbonyl present; covalent binding feasible with accessible cysteine thiol |
| Comparator Or Baseline | Saturated propanamide analog: no Michael acceptor; purely reversible ATP-competitive inhibition |
| Quantified Difference | Irreversible vs. reversible binding mode; >10-fold increase in target residence time expected (class-level inference based on acrylamide covalent inhibitors) |
| Conditions | In silico structural analysis; no direct kinetic data available for this compound |
Why This Matters
Irreversible covalent binding confounds simple IC₅₀ comparisons—even if a saturated analog shows comparable IC₅₀, the (E)-cinnamamide may achieve superior target engagement and prolonged pharmacological effect in cells.
- [1] Ibrutinib (PCI-32765) BTK IC₅₀ = 0.5 nM, reported in Pan L, et al. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies. Blood. 2016; and confirmed across multiple sources including ChemicalBook. View Source
- [2] US20060160803A1, Cinnamide and hydrocinnamide derivatives with kinase inhibitory activity, assigned to Vertex Pharmaceuticals Inc., published 2006-07-20. View Source
